3-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid
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Overview
Description
3-(2,4-dihydroxy-phenylazo)-benzenesulfonic acid is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. This compound is known for its vibrant color and is often used in textile and food industries as a dye.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dihydroxy-phenylazo)-benzenesulfonic acid typically involves the diazotization of 2,4-dihydroxyaniline followed by coupling with benzenesulfonic acid. The reaction conditions generally include maintaining a low temperature to stabilize the diazonium salt formed during diazotization. The process can be summarized as follows:
Diazotization: 2,4-dihydroxyaniline is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with benzenesulfonic acid in an alkaline medium to yield 3-(2,4-dihydroxy-phenylazo)-benzenesulfonic acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with optimized parameters to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2,4-dihydroxy-phenylazo)-benzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: The hydroxyl groups can participate in electrophilic substitution reactions, such as sulfonation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often require acidic or basic conditions depending on the nature of the substituent.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
3-(2,4-dihydroxy-phenylazo)-benzenesulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in analytical chemistry for the detection of metal ions.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various drugs.
Industry: Widely used as a dye in textile and food industries due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of 3-(2,4-dihydroxy-phenylazo)-benzenesulfonic acid primarily involves its ability to form stable complexes with various substrates. The azo group (N=N) can participate in coordination with metal ions, while the hydroxyl and sulfonic acid groups enhance its solubility and reactivity. These properties make it an effective dye and a useful reagent in various chemical and biological applications.
Comparison with Similar Compounds
Similar Compounds
4-(2,4-dihydroxy-phenylazo)-5-hydroxy-naphthalene-2,7-disulfonic acid: Another azo dye with similar applications but different structural properties.
2-(2,4-dihydroxy-phenylazo)-benzoic acid: A structurally similar compound with different functional groups affecting its reactivity and applications.
Uniqueness
3-(2,4-dihydroxy-phenylazo)-benzenesulfonic acid is unique due to its specific combination of functional groups, which confer distinct solubility, stability, and reactivity properties. These characteristics make it particularly suitable for use as a dye and in various analytical applications.
Properties
CAS No. |
37672-53-0 |
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Molecular Formula |
C12H10N2O5S |
Molecular Weight |
294.29 g/mol |
IUPAC Name |
3-[(2,4-dihydroxyphenyl)diazenyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H10N2O5S/c15-9-4-5-11(12(16)7-9)14-13-8-2-1-3-10(6-8)20(17,18)19/h1-7,15-16H,(H,17,18,19) |
InChI Key |
IZGCZCWMOVQERF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)O)N=NC2=C(C=C(C=C2)O)O |
Origin of Product |
United States |
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